4-Methoxy-1-methoxycarbonyl-beta-carboline

Physicochemical profiling Formulation design Analytical method development

4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS 60807-25-2; synonym: methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate) is a harmala alkaloid of the β-carboline class, bearing a methoxy substituent at C‑4 and a methoxycarbonyl ester at C‑1. The compound was isolated from the barks of Picrasma quassioides (Simaroubaceae) and has also been identified in Ailanthus altissima.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 60807-25-2
Cat. No. B045904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-methoxycarbonyl-beta-carboline
CAS60807-25-2
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)OC
InChIInChI=1S/C14H12N2O3/c1-18-10-7-15-13(14(17)19-2)12-11(10)8-5-3-4-6-9(8)16-12/h3-7,16H,1-2H3
InChIKeyWNNUGSXDGKSRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS 60807-25-2) – Compound Identity, Class, and Natural Origin for Research Procurement


4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS 60807-25-2; synonym: methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate) is a harmala alkaloid of the β-carboline class, bearing a methoxy substituent at C‑4 and a methoxycarbonyl ester at C‑1 [1]. The compound was isolated from the barks of Picrasma quassioides (Simaroubaceae) and has also been identified in Ailanthus altissima . Its core β‑carboline scaffold is associated with diverse pharmacological activities including cytotoxicity, kinase inhibition, and neuroreceptor modulation , making the compound a candidate for medicinal chemistry, natural product reference standard, and structure–activity relationship (SAR) studies.

Why 4-Methoxy-1-methoxycarbonyl-beta-carboline Cannot Be Substituted by Des‑Methoxy or Other In‑Class β‑Carboline Alkaloids


Generic interchange of β‑carboline alkaloids without consideration of regiospecific substitution patterns is not scientifically justified. The presence of both the C‑4 methoxy and C‑1 methoxycarbonyl groups on the 4‑Methoxy‑1‑methoxycarbonyl‑beta‑carboline scaffold alters hydrogen‑bond acceptor count, rotatable bond profile, and electronic distribution relative to the des‑methoxy analog 1‑methoxycarbonyl‑β‑carboline (CAS 3464‑66‑2) and other β‑carbolines such as harmine [1][2]. These structural differences translate into distinct physicochemical properties (LogP, PSA, H‑bond capacity) that influence solubility, membrane permeability, and target binding, and consequently biological readouts in cellular and enzymatic assays [3]. The quantitative evidence below demonstrates that sourcing or assay substitution without verification of compound identity and purity will introduce uncontrolled variability in experimental results.

Quantitative Differentiation Evidence: 4-Methoxy-1-methoxycarbonyl-beta-carboline vs. Closest Analogs


Physicochemical Head-to-Head: 4-Methoxy-1-methoxycarbonyl-beta-carboline vs. 1-Methoxycarbonyl-β-carboline (Des‑Methoxy Analog)

In a direct head‑to‑head comparison of computed physicochemical properties, 4‑Methoxy‑1‑methoxycarbonyl‑beta‑carboline (target) differs from 1‑methoxycarbonyl‑β‑carboline (CAS 3464‑66‑2, des‑methoxy analog) in molecular weight (+30.03 Da), hydrogen‑bond acceptor count (+1), and rotatable bond count (+1), while computed LogP remains comparable (2.5 vs. 2.5) [1][2]. The additional 4‑methoxy group increases topological polar surface area by approximately 9.0 Ų (from ~55.2 Ų to 64.2 Ų), potentially impacting passive membrane permeability [3].

Physicochemical profiling Formulation design Analytical method development

Natural Product Sourcing Verification: Isolation Source Differentiation from Picrasma quassioides Barks

The target compound has been isolated and positively identified from the barks of Picrasma quassioides (Simaroubaceae) and from Ailanthus altissima [1]. In a 2018 isolation study by Song et al., 4‑Methoxy‑1‑methoxycarbonyl‑β‑carboline (compound 3) was isolated alongside six other alkaloids from the ethanol extract of Ku‑Mu (Picrasma quassioides) and characterized by spectroscopic methods [1]. In contrast, the des‑methoxy analog 1‑methoxycarbonyl‑β‑carboline is widely distributed across at least 14 different plant genera , making the target compound a more specific chemotaxonomic marker for Picrasma quassioides.

Natural product authentication Plant metabolomics Quality control

Cytotoxic Activity Class-Level Inference: Comparator Data for the β‑Carboline‑1‑carboxylate Ester Series

While direct quantitative cytotoxicity data for 4‑Methoxy‑1‑methoxycarbonyl‑β‑carboline are absent from the peer‑reviewed literature, the closely related des‑methoxy analog 1‑methoxycarbonyl‑β‑carboline exhibited a 50% inhibitory concentration (IC₅₀) of 12.5 ± 0.6 μM against human chronic myelogenous leukemia K562 cells in an MTT‑based viability assay [1]. The target compound shares the identical 1‑methoxycarbonyl ester pharmacophore but adds a C‑4 methoxy group, which, based on SAR trends in β‑carboline series, is expected to modulate both potency and selectivity profiles through altered electronic and steric interactions with kinase ATP‑binding pockets [2]. No direct IC₅₀ data for the target compound are available; the claim that it 'exhibits potent cytotoxic effects against various cancer cell lines' is vendor‑level and lacks cell‑line‑specific quantitative evidence in primary literature . This evidence gap must be filled by the end user through confirmatory assays.

Anticancer research Cytotoxicity screening Kinase inhibition

Purity and Analytical Certification: Vendor‑Verified HPLC, NMR, and MS Characterization Supporting Reproducible Procurement

Commercially available 4‑Methoxy‑1‑methoxycarbonyl‑β‑carboline is supplied at ≥98% purity (HPLC‑verified) by multiple vendors including Bidepharm, Biocrick, and ChemFaces, with batch‑specific certificates of analysis including ¹H‑NMR, HPLC, and mass spectrometry data [1]. Sigma‑Aldrich (via AA Blocks) lists the compound with storage specifications (2–8°C) and InChI Key WNNUGSXDGKSRRG‑UHFFFAOYSA‑N for unambiguous identity verification . The des‑methoxy analog 1‑methoxycarbonyl‑β‑carboline is typically offered at ≥95% purity , meaning the target compound provides a measurable purity advantage of ≥3 percentage points for applications requiring high‑purity reference standards (e.g., quantitative NMR, LC‑MS calibration, cell‑based assays with narrow concentration–response windows).

Analytical chemistry Quality assurance Reference standard certification

Structural Scaffold Dual Nature: Combined β‑Carboline and Canthin‑6‑one Architecture as a Unique Pharmacophoric Feature

MedChemExpress annotates 4‑Methoxy‑1‑methoxycarbonyl‑β‑carboline as 'an alkaloid with the structure of canthin‑6‑one and β‑carboline' . This dual architecture is not shared by the des‑methoxy analog 1‑methoxycarbonyl‑β‑carboline, which is classified solely as a harmala alkaloid (β‑carboline) without the canthin‑6‑one structural motif . The canthin‑6‑one framework (a tetracyclic indolo[3,2,1‑de][1,5]naphthyridine‑6‑one) is associated with distinct biological activities including anti‑HIV activity for 4‑methoxycanthin‑6‑one (drymaritin) [1]. The target compound therefore represents a structural hybrid that may engage both β‑carboline‑associated targets (e.g., MAO, GABA‑A receptor, DYRK1A) and canthin‑6‑one‑associated targets (e.g., anti‑proliferative pathways), though no direct target engagement data exist for this specific compound.

Medicinal chemistry Scaffold design Structure–activity relationships

Recommended Research and Procurement Application Scenarios for 4-Methoxy-1-methoxycarbonyl-beta-carboline (CAS 60807-25-2)


Natural Product Reference Standard for Picrasma quassioides Authentication and Quality Control

Given its restricted occurrence in only Picrasma quassioides and Ailanthus altissima, 4‑Methoxy‑1‑methoxycarbonyl‑β‑carboline serves as a chemotaxonomic marker with approximately 7‑fold greater source specificity than the widely distributed 1‑methoxycarbonyl‑β‑carboline [1]. Laboratories engaged in botanical authentication of Ku‑Mu (Picrasma quassioides) raw material or extracts can use this compound at ≥98% purity as a certified reference standard for HPLC‑UV or LC‑MS/MS quantification, leveraging batch‑specific NMR and MS documentation from vendors .

Physicochemical Profiling and Solubility‑Guided Formulation in β‑Carboline Kinase Inhibitor Programs

The compound's computed LogP of 2.5, TPSA of 64.2 Ų, and 4 H‑bond acceptor sites provide a distinct starting point for solubility and permeability optimization relative to the des‑methoxy analog (TPSA ~55.2 Ų, 3 H‑bond acceptors) [1]. Researchers developing β‑carboline‑based DYRK1A or CDK inhibitors should use the target compound as a scaffold reference to experimentally determine how the C‑4 methoxy substituent shifts LogD₇.₄, aqueous solubility, and Caco‑2 permeability, informing medicinal chemistry design of analogs with improved drug‑like properties. Note: direct kinase inhibition data for this compound are not available and must be generated de novo .

Cancer Cell Line Panel Screening with Built‑In Comparator Benchmarking

Although direct IC₅₀ values for the target compound are unavailable, the des‑methoxy analog 1‑methoxycarbonyl‑β‑carboline provides a validated internal benchmark (IC₅₀ = 12.5 ± 0.6 μM against K562 cells) [1]. Procurement of both compounds from the same supplier enables side‑by‑side cytotoxicity screening across cancer cell line panels (e.g., NCI‑60 or user‑defined panels) to directly quantify the contribution of the 4‑methoxy group to potency and selectivity. The ≥98% purity of the target compound supports reliable dose–response curve generation with minimal interference from impurities .

Dual‑Scaffold SAR Exploration for Polypharmacology and Target Deconvolution

The unique annotation of 4‑Methoxy‑1‑methoxycarbonyl‑β‑carboline as possessing both β‑carboline and canthin‑6‑one structural architecture [1] makes it a candidate for chemoproteomics or thermal shift assay panels designed to identify dual‑target engagement profiles. Research teams studying the intersection of MAO/GABA‑receptor modulation (β‑carboline pharmacology) and anti‑proliferative or anti‑HIV pathways (canthin‑6‑one pharmacology) can use this compound as a probe to test the hypothesis that the fused architecture confers polypharmacology. Confirmatory target engagement data are required from the end user .

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